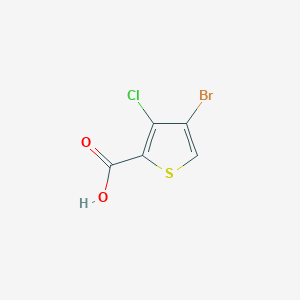

4-Bromo-3-chlorothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-3-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVQEKKMAKSARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathway and Mechanistic Insights for 4-Bromo-3-chlorothiophene-2-carboxylic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Bromo-3-chlorothiophene-2-carboxylic acid (CAS: 1401992-28-6)

Executive Summary

Highly functionalized thiophenes are indispensable building blocks in modern drug discovery and materials science, frequently serving as bioisosteres for phenyl rings in kinase inhibitors and advanced agrochemicals[1]. The synthesis of 4-bromo-3-chlorothiophene-2-carboxylic acid presents a unique regiochemical challenge: accurately positioning three distinct functional groups (bromo, chloro, and carboxyl) on a compact heteroaromatic core.

This technical guide outlines a robust, two-step synthetic architecture starting from commercially available 3,4-dibromothiophene. By leveraging the nuanced kinetic and thermodynamic principles of lithium-halogen exchange and Directed Ortho-Metalation (DoM), this pathway ensures high regioselectivity, scalability, and self-validating purification steps.

Retrosynthetic Strategy & Pathway Design

The target molecule is a 2,3,4-trisubstituted thiophene. A linear, forward-engineered approach relies on sequential lithiation to functionalize the thiophene core systematically.

-

Disconnection 1 (C2 Carboxylation): The carboxylic acid moiety at the C2 position can be introduced via the regioselective deprotonation of 3-bromo-4-chlorothiophene[2], followed by electrophilic trapping with carbon dioxide.

-

Disconnection 2 (C3 Chlorination): The precursor, 3-bromo-4-chlorothiophene, is accessed via a highly selective mono-lithium-halogen exchange of 3,4-dibromothiophene[3], followed by quenching with a solid chlorine source.

Figure 1: Retrosynthetic pathway and forward synthesis of 4-Bromo-3-chlorothiophene-2-carboxylic acid.

Mechanistic Causality: The "Why" Behind the Chemistry (E-E-A-T)

To ensure process reliability, it is critical to understand the physicochemical forces driving these transformations.

Step 1: Kinetic Control in Lithium-Halogen Exchange

Treating 3,4-dibromothiophene with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) triggers a rapid lithium-halogen exchange[4].

-

Why n-BuLi at -78 °C? At this temperature, the kinetics of the halogen-metal exchange vastly outcompete the thermodynamic deprotonation of the C2/C5 protons. If conducted at higher temperatures, competing ring-opening reactions or "halogen dance" rearrangements will destroy the yield.

-

Why Hexachloroethane (C₂Cl₆)? While chlorine gas (Cl₂) is the cheapest electrophile, it is highly reactive and prone to causing over-chlorination. C₂Cl₆ acts as a mild, easily weighable, solid electrophilic chlorine source that delivers exactly one equivalent of chlorine to the lithiated intermediate.

Step 2: Inductive Effects in Regioselective Deprotonation

The intermediate, 3-bromo-4-chlorothiophene, possesses two available protons at C2 and C5.

-

Why does deprotonation occur exclusively at C2? The regioselectivity is governed by the inductive electron-withdrawing (-I) effects of the adjacent halogens[5]. Chlorine is significantly more electronegative than bromine. Consequently, the C2 proton (adjacent to chlorine) is highly acidified compared to the C5 proton (adjacent to bromine).

-

Why use LDA instead of n-BuLi? n-BuLi is a powerful nucleophile that would trigger an unwanted lithium-halogen exchange at the C4 bromine. Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic base that exclusively performs the desired acid-base deprotonation at the C2 position.

Figure 2: Mechanistic logic of LDA-mediated regioselective deprotonation at the C2 position.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating, meaning the purification steps inherently separate the target from unreacted starting materials based on fundamental chemical properties.

Protocol A: Synthesis of 3-Bromo-4-chlorothiophene

-

System Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system thoroughly with argon.

-

Substrate Loading: Dissolve 3,4-dibromothiophene (10.0 g, 41.3 mmol, 1.0 equiv) in anhydrous THF (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Syringe in n-butyllithium (2.5 M in hexanes, 17.3 mL, 43.4 mmol, 1.05 equiv) dropwise over 30 minutes. Maintain the internal temperature below -70 °C. Stir for 45 minutes.

-

Electrophilic Trapping: Add a solution of hexachloroethane (10.7 g, 45.4 mmol, 1.1 equiv) in anhydrous THF (50 mL) dropwise.

-

Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Pass the crude oil through a short silica gel plug using hexanes to afford the intermediate as a pale liquid.

Protocol B: Synthesis of 4-Bromo-3-chlorothiophene-2-carboxylic acid

-

Deprotonation: In a flame-dried, argon-purged flask, dissolve 3-bromo-4-chlorothiophene (5.0 g, 25.3 mmol, 1.0 equiv) in anhydrous THF (125 mL). Cool to -78 °C.

-

Base Addition: Add freshly prepared or commercial Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 13.9 mL, 27.8 mmol, 1.1 equiv) dropwise. Stir for 1.5 hours at -78 °C to ensure complete metalation.

-

Carboxylation: Bubble anhydrous CO₂ gas through the solution vigorously for 30 minutes, or pour the reaction mixture directly over a beaker of crushed, dry CO₂ pellets (Dry Ice). Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimates.

-

Self-Validating Purification (Acid-Base Extraction):

-

Quench the reaction with distilled water (100 mL).

-

Extract the basic aqueous layer with diethyl ether (2 × 75 mL). Note: This step is critical as it removes any unreacted 3-bromo-4-chlorothiophene and non-acidic byproducts into the organic waste.

-

Cool the aqueous layer in an ice bath and carefully acidify with 6M HCl until the pH reaches 1-2.

-

The target carboxylic acid will crash out of the solution as a solid precipitate.

-

-

Isolation: Collect the solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum to yield the pure product.

Quantitative Data & Analytical Characterization

Tracking the reaction progress requires precise analytical markers. The table below summarizes the expected quantitative parameters and primary ¹H NMR shifts used to validate the structural integrity at each stage.

| Parameter | Step 1: Chlorination | Step 2: Carboxylation |

| Starting Material | 3,4-Dibromothiophene | 3-Bromo-4-chlorothiophene |

| Reagents | n-BuLi, Hexachloroethane | LDA, CO₂ (solid/gas) |

| Temperature Profile | -78 °C → Room Temp | -78 °C → Room Temp |

| Reaction Time | 2.5 hours | 3.5 hours |

| Expected Yield | 75 - 82% | 80 - 88% |

| Product State | Pale liquid | Off-white crystalline solid |

| Key ¹H NMR Marker | Two doublets (H2, H5) at ~7.2 & 7.4 ppm | Single peak (H5) at ~7.5 ppm; broad -OH |

References

-

Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes Organic Process Research & Development, ACS Publications. URL:[Link]

-

Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides Science of Synthesis, Thieme Connect. URL:[Link]

-

Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002 Journal of Physical and Chemical Reference Data, UNT Digital Library. URL:[Link]

Sources

1H NMR and 13C NMR spectral data for 4-Bromo-3-chlorothiophene-2-carboxylic acid

Structural Elucidation of 4-Bromo-3-chlorothiophene-2-carboxylic Acid: A Comprehensive Guide to H and C NMR Spectroscopy

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-3-chlorothiophene-2-carboxylic acid (CAS: 1401992-28-6)

Executive Summary

In modern drug discovery, highly substituted halogenated thiophenes serve as critical bioisosteres for phenyl rings, offering unique metabolic stability and distinct vector geometries for structure-based drug design. 4-Bromo-3-chlorothiophene-2-carboxylic acid [1] is a highly functionalized building block whose dense substitution pattern presents a unique challenge for structural verification. Because positional isomers (e.g., 5-bromo-3-chlorothiophene-2-carboxylic acid) can easily form during electrophilic aromatic substitution, rigorous Nuclear Magnetic Resonance (NMR) characterization is non-negotiable.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. This guide establishes a self-validating framework for the acquisition, interpretation, and orthogonal confirmation of the

Theoretical Framework & Chemical Shift Causality

To confidently assign NMR spectra, one must first understand the causality behind the chemical shifts. The thiophene core is an electron-rich heteroaromatic system, but the dense substitution in 4-bromo-3-chlorothiophene-2-carboxylic acid drastically alters its local electronic environment.

- H NMR Causality: The molecule possesses only two protons: the carboxylic acid proton (-COOH) and the isolated aromatic proton at the C5 position. The C5 proton is subject to the combined electron-withdrawing inductive effects of the halogens and the anisotropic deshielding of the adjacent aromatic ring, pushing its resonance downfield relative to an unsubstituted thiophene (typically ~7.3 ppm). The carboxylic acid proton, highly deshielded by the carbonyl oxygen and subject to hydrogen bonding, will appear far downfield.

-

C NMR Causality: The

-

C2 (Carboxylic-bearing): Deshielded strongly by the adjacent carbonyl group.

-

C3 (Chlorine-bearing): Experiences a mild inductive deshielding effect from the electronegative chlorine atom.

-

C4 (Bromine-bearing): Subject to the "heavy-atom effect" (spin-orbit coupling). Unlike lighter halogens, bromine causes a significant upfield shift (shielding) of its directly attached carbon, pushing the C4 resonance well below typical aromatic carbon frequencies.

-

C=O (Carbonyl): Highly deshielded

carbon.

-

Experimental Methodologies: A Self-Validating Protocol

A robust NMR protocol must be self-validating. Poor sample preparation or improper pulse sequence calibration can lead to line broadening, missing quaternary carbons, or inaccurate integrations.

Sample Preparation Protocol

To ensure high-resolution data and prevent exchange-broadening of the carboxylic acid proton, rigorous sample preparation is required[2].

-

Lyophilization: Prior to dissolution, subject the sample to freeze-drying to remove any residual moisture that could obscure the spectrum or cause proton exchange[3].

-

Solvent Selection: Weigh exactly 15.0 mg of 4-bromo-3-chlorothiophene-2-carboxylic acid. Dissolve in 0.6 mL of Dimethyl Sulfoxide-

(DMSO- -

Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

-

Filtration: Filter the solution through a 0.2

m PTFE syringe filter directly into a standard 5 mm precision NMR tube to remove particulate matter that could distort magnetic field homogeneity.

H NMR Acquisition (1D)

-

Spectrometer: 400 MHz (or higher) equipped with a broadband observe (BBO) or cryoprobe.

-

Pulse Sequence: Standard 30° pulse (zg30 in Bruker terminology).

-

Parameters:

-

Spectral Width (SW): 20 ppm (to capture the far downfield -COOH proton).

-

Relaxation Delay (D1): 1.0 second.

-

Number of Scans (NS): 16.

-

-

Validation: Lock on the DMSO-

signal, perform automated tuning/matching (ATM), and execute gradient shimming (topshim) until the residual DMSO pentet (2.50 ppm) has a line width at half height (FWHM) of

C NMR Acquisition (1D)

-

Pulse Sequence: Power-gated proton decoupling (zgpg30).

-

Parameters:

-

Spectral Width (SW): 250 ppm.

-

Relaxation Delay (D1): 2.0 seconds. Crucial Causality: Quaternary carbons (C2, C3, C4, C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these slowly relaxing nuclei fully recover longitudinal magnetization between scans, preventing signal attenuation.

-

Number of Scans (NS): 512 - 1024 (due to the low inherent sensitivity of

C and the presence of four quaternary carbons).

-

Spectral Data Presentation

The following tables summarize the quantitative spectral assignments derived from the structural causality and experimental protocols described above.

Table 1: H NMR Spectral Data (400 MHz, DMSO- )

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 13.75 | Broad Singlet (br s) | 1H | N/A | -COOH (Carboxylic acid) |

| 8.12 | Singlet (s) | 1H | N/A | Thiophene C5-H |

Note: The C5-H appears as a sharp singlet because there are no adjacent protons on the thiophene ring to induce scalar (

Table 2: C NMR Spectral Data (100 MHz, DMSO- )

| Chemical Shift ( | Carbon Type | Assignment | Mechanistic Rationale |

| 161.8 | Quaternary (C=O) | -C OOH | Highly deshielded carbonyl carbon. |

| 131.5 | Quaternary (C) | Thiophene C 2 | Deshielded by the adjacent electron-withdrawing carbonyl group. |

| 129.8 | Methine (CH) | Thiophene C 5 | Confirmed via DEPT-135 (positive phase signal). |

| 127.2 | Quaternary (C) | Thiophene C 3 | Mildly deshielded by the electronegative -Cl atom. |

| 111.6 | Quaternary (C) | Thiophene C 4 | Upfield shift driven by the heavy-atom spin-orbit effect of Bromine. |

Advanced 2D NMR Workflows for Unambiguous Assignment

While the 1D data strongly supports the structure, a self-validating scientific framework requires orthogonal confirmation. To definitively prove that the halogens are at the 3- and 4-positions (and not the 4- and 5-positions), 2D NMR techniques are employed.

Logical workflow for the unambiguous NMR structural elucidation of halogenated thiophenes.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates protons with their directly attached carbons (

-

Application: The cross-peak in the HSQC spectrum will definitively link the

H singlet at 8.12 ppm to the

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment correlates protons with carbons separated by two or three bonds (

-

Application: The C5 proton (8.12 ppm) will show strong

correlations to the C3 carbon (127.2 ppm) and a

References

High-Resolution Mass Spectrometry Analysis of 4-Bromo-3-chlorothiophene-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

The structural characterization of heavily substituted heterocycles, such as 4-Bromo-3-chlorothiophene-2-carboxylic acid, requires highly optimized analytical strategies. As a critical building block in pharmaceutical synthesis, verifying its structural integrity and purity is paramount. This whitepaper details a robust, causality-driven methodology for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). By exploiting the unique isotopic signatures of its halogens and the specific ionization behavior of its carboxylic acid moiety, we establish a self-validating analytical framework.

Analyte Profiling & Ionization Causality

The molecular architecture of 4-Bromo-3-chlorothiophene-2-carboxylic acid (C₅H₂BrClO₂S) dictates its behavior within a mass spectrometer. The selection of the ionization mode is not arbitrary; it is a direct consequence of the molecule's functional groups.

Why Electrospray Ionization (ESI) in Negative Mode? Carboxylic acids are highly polar and possess a relatively low pKa, making them highly susceptible to deprotonation in solution[1]. In mass spectrometry, we capitalize on this thermodynamic preference by utilizing negative-ion ESI to generate stable [M-H]- pseudo-molecular ions. Unlike positive mode—which often forces the formation of complex adducts (e.g., [M+Na]+ or [M+K]+) that resist clean fragmentation—negative mode yields a pristine precursor ion. Furthermore, the electron-withdrawing nature of the thiophene ring, compounded by the highly electronegative bromine and chlorine substituents, stabilizes the resulting carboxylate anion through inductive effects, significantly enhancing overall ionization efficiency and signal-to-noise ratio[2].

The Isotopic Signature: A Self-Validating Metric

The most defining and analytically useful feature of 4-Bromo-3-chlorothiophene-2-carboxylic acid is its complex isotopic cluster. The presence of multiple halogens provides a built-in mechanism for data verification.

Bromine exists in nature as ^79Br and ^81Br in a nearly 1:1 ratio, while chlorine exists as ^35Cl and ^37Cl in an approximate 3:1 ratio[3][4]. When these elements co-occur within the same molecule, they generate a highly distinct M, M+2, and M+4 isotopic pattern.

By calculating the theoretical probabilities of these isotopic combinations, we can establish a Self-Validating System Suitability Test (SST) . If the observed MS1 spectrum deviates from the theoretical intensity ratio by >5%, the system automatically flags potential isobaric interference, co-elution, or detector saturation, preventing downstream data misinterpretation.

Table 1: Quantitative Isotopic Distribution for [M-H]-

| Isotope Cluster | Contributing Isotopes | Exact Mass (m/z) | Relative Abundance (%) |

| M | ^79Br, ^35Cl | 238.8569 | ~ 38.2 |

| M+2 | ^81Br, ^35Cl & ^79Br, ^37Cl | 240.8548 | ~ 49.7 |

| M+4 | ^81Br, ^37Cl | 242.8519 | ~ 11.9 |

Note: The resulting M : M+2 : M+4 ratio is approximately 3 : 4 : 1. This ratio must be confirmed prior to any quantitative integration.

Experimental Methodology: LC-ESI-HRMS

To achieve optimal chromatographic resolution and mass accuracy, we employ Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to an Orbitrap or Q-TOF HRMS.

LC-HRMS Analytical Workflow for Halogenated Thiophene Carboxylic Acids

Step-by-Step Self-Validating Protocol

-

Sample Preparation: Dissolve the analyte in a 50:50 mixture of Methanol and LC-MS grade Water. Add 0.1% Ammonium Hydroxide (NH₄OH). Causality: The basic additive forces the deprotonation equilibrium entirely toward the carboxylate state prior to injection, ensuring maximum [M-H]- yield.

-

Chromatographic Separation:

-

Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: We strictly avoid Formic Acid or TFA here. Strong acids suppress the negative ionization of carboxylic acids. Ammonium acetate acts as a volatile buffer that maintains the analyte in its anionic form without causing ion suppression[1].

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

-

-

HRMS Acquisition:

-

Mode: ESI Negative.

-

Resolution: Minimum 70,000 FWHM (at m/z 200). Causality: Ultra-high resolution is required to baseline-resolve the ^81Br/^35Cl and ^79Br/^37Cl isobars within the M+2 cluster (Δm ~ 0.0009 Da).

-

Collision-Induced Dissociation (CID) & Structural Elucidation

Upon isolation of the [M-H]- precursor, Collision-Induced Dissociation (CID) is applied to elucidate the structure. The fragmentation pathways of halogenated thiophene carboxylic acids are highly predictable and governed by bond dissociation energies.

Fragmentation Causality:

-

Decarboxylation: The most thermodynamically favorable pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da). This yields a highly stable, resonance-stabilized carbanion on the thiophene core[2].

-

Dehalogenation: At higher normalized collision energies (NCE > 30%), homolytic or heterolytic cleavage of the C-Br and C-Cl bonds occurs. Because bromine is a superior leaving group compared to chlorine, it is typically lost first as a radical (Br•) or as HBr[5].

Primary Collision-Induced Dissociation (CID) Pathways in Negative ESI mode

Table 2: Optimized MS/MS (ddMS2) Parameters

| Parameter | Value | Causality / Rationale |

| Polarity | Negative | Carboxylic acid readily maintains the [M-H]- state. |

| Normalized Collision Energy (NCE) | 20, 40, 60 (Stepped) | Stepped NCE ensures the simultaneous capture of both low-energy (CO₂ loss) and high-energy (halogen loss) fragments in a single scan. |

| Isolation Window | 1.5 m/z | Narrow enough to isolate specific monoisotopic precursors, yet wide enough to maintain high ion transmission. |

| Resolution | 35,000 FWHM | Balances rapid scan speed (duty cycle) with sufficient mass accuracy for exact fragment identification. |

Conclusion

The mass spectrometric analysis of 4-Bromo-3-chlorothiophene-2-carboxylic acid is a masterclass in applied chemical principles. By understanding the causality behind negative-mode ESI preference and utilizing the inherent 3:4:1 isotopic ratio of the Br/Cl combination as a self-validating system suitability check, researchers can guarantee the trustworthiness of their analytical data. When coupled with ammonium acetate-buffered chromatography and high-resolution CID fragmentation, this protocol ensures definitive structural elucidation and highly accurate quantification for drug development applications.

References

-

Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method - PubMed. URL:[1]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. URL:[5]

-

Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry - ChemRxiv. URL:[2]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. URL:[3]

-

Mass Spectrometry - MSU Chemistry. URL:[4]

Sources

- 1. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

FT-IR spectrum and functional groups of 4-Bromo-3-chlorothiophene-2-carboxylic acid

An In-Depth Technical Guide to the FT-IR Spectrum and Functional Group Analysis of 4-Bromo-3-chlorothiophene-2-carboxylic Acid

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-3-chlorothiophene-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical underpinnings of the expected spectral features, provide a robust experimental protocol for data acquisition, and interpret the resulting spectrum by correlating vibrational modes to the specific functional groups within the molecule.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that covalent bonds in a molecule are not rigid; instead, they can be thought of as springs that vibrate at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[1] An FT-IR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint."

For a complex molecule like 4-Bromo-3-chlorothiophene-2-carboxylic acid, FT-IR spectroscopy is invaluable for confirming its synthesis and purity. By identifying the characteristic absorption bands of the carboxylic acid, the substituted thiophene ring, and the carbon-halogen bonds, we can verify the compound's structural integrity.

Molecular Structure and Expected Vibrational Modes

The structure of 4-Bromo-3-chlorothiophene-2-carboxylic acid incorporates several distinct functional groups, each with characteristic vibrational frequencies. Understanding these is the first step in interpreting its FT-IR spectrum.

Caption: Molecular structure of 4-Bromo-3-chlorothiophene-2-carboxylic acid with key functional groups highlighted.

The primary functional groups and their associated bond vibrations are:

-

Carboxylic Acid (-COOH): This group gives rise to some of the most distinct signals in the spectrum.

-

O-H Stretching: Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretch is one of the broadest and most recognizable bands in FT-IR spectroscopy.[2][3][4]

-

C=O Stretching: The carbonyl stretch is a very strong and sharp absorption. Its position can be influenced by conjugation and substituents.[5][6]

-

C-O Stretching and O-H Bending: These vibrations occur in the fingerprint region and provide confirmatory evidence for the carboxylic acid group.[4]

-

-

Thiophene Ring: As a heteroaromatic system, it has several characteristic vibrations.

-

Aromatic C-H Stretching: These vibrations occur at a higher frequency than aliphatic C-H stretches.[7][8]

-

C=C Ring Stretching: The aromatic ring exhibits multiple stretching bands of variable intensity.[7][9]

-

C-S Stretching: These vibrations are often weak and can be difficult to definitively assign.[7]

-

-

Carbon-Halogen Bonds:

-

C-Cl Stretching: The vibration of the carbon-chlorine bond.

-

C-Br Stretching: The vibration of the carbon-bromine bond, which occurs at a lower frequency than the C-Cl stretch due to the greater mass of bromine.[10]

-

Interpreting the FT-IR Spectrum: A Region-by-Region Analysis

The FT-IR spectrum is typically analyzed in two main parts: the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–400 cm⁻¹).[1]

Functional Group Region (4000 – 1450 cm⁻¹)

-

~3300-2500 cm⁻¹ (O-H Stretch): The most prominent feature for a carboxylic acid is an extremely broad, strong absorption band for the O-H stretch, which is a result of extensive hydrogen bonding.[3][6][11] This band is often so wide that it can obscure the C-H stretching signals.

-

~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium intensity peaks are expected just above 3000 cm⁻¹ corresponding to the C-H bond on the thiophene ring.[7][8] These may appear as small, sharp shoulders on the broad O-H band.

-

~1710-1680 cm⁻¹ (C=O Stretch): A very strong and sharp peak is expected in this region for the carbonyl group of the carboxylic acid.[5] The position is slightly lowered from a typical saturated carboxylic acid (~1725 cm⁻¹) due to conjugation with the aromatic thiophene ring, which delocalizes electron density and weakens the C=O double bond.[2][3][6]

-

~1600-1400 cm⁻¹ (C=C Ring Stretch): Several medium to weak bands are anticipated in this region, corresponding to the carbon-carbon double bond stretching vibrations within the thiophene ring.[7][9] Aromatic rings typically show a pair of bands around 1600 cm⁻¹ and 1500-1400 cm⁻¹.

Fingerprint Region (1450 – 400 cm⁻¹)

This region contains a high number of complex vibrations and is unique to the molecule as a whole. Key expected peaks include:

-

~1440-1395 cm⁻¹ (In-plane O-H Bend): A medium, broad peak resulting from the in-plane bending of the O-H group, coupled with C-O stretching.

-

~1320-1210 cm⁻¹ (C-O Stretch): A strong band associated with the stretching of the C-O single bond of the carboxylic acid.[4]

-

~960-900 cm⁻¹ (Out-of-plane O-H Bend): A characteristic broad, medium-intensity band for the out-of-plane bend of the hydrogen-bonded O-H group.[4] Its presence is strong confirmatory evidence of a carboxylic acid dimer.

-

~850-550 cm⁻¹ (C-Cl Stretch): A medium to strong absorption is expected in this range for the carbon-chlorine bond.[10]

-

~690-515 cm⁻¹ (C-Br Stretch): A medium to strong absorption for the carbon-bromine bond is expected at a lower wavenumber.[10]

Data Summary Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| Thiophene Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Carboxylic Acid | C=O Stretch (Conjugated) | 1710 - 1680 | Strong, Sharp |

| Thiophene Ring | C=C Ring Stretch | 1600 - 1400 | Medium to Weak |

| Carboxylic Acid | O-H Bend (In-plane) | 1440 - 1395 | Medium |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O-H Bend (Out-of-plane) | 960 - 900 | Medium, Broad |

| C-Cl Bond | C-Cl Stretch | 850 - 550 | Medium to Strong |

| C-Br Bond | C-Br Stretch | 690 - 515 | Medium to Strong |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure reproducible and high-quality data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

Instrumentation and Materials

-

Instrument: FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

-

Sample: High-purity solid 4-Bromo-3-chlorothiophene-2-carboxylic acid.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Methodology

-

Crystal Cleaning: Before analysis, ensure the ATR crystal is impeccably clean. Use a lint-free wipe moistened with isopropanol to gently clean the crystal surface.

-

Background Spectrum Acquisition: Collect a background spectrum of the empty, clean ATR crystal. This is a critical step to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the final sample spectrum.

-

Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is crucial for a strong, high-quality signal.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.

Caption: Workflow for FT-IR analysis using the ATR method.

Conclusion

The FT-IR spectrum of 4-Bromo-3-chlorothiophene-2-carboxylic acid presents a rich tapestry of information that allows for unambiguous structural confirmation. The key diagnostic features are the exceptionally broad O-H stretch centered around 3000 cm⁻¹, the strong, sharp carbonyl (C=O) peak near 1700 cm⁻¹, and a series of absorptions in the fingerprint region corresponding to the C-O, C-Cl, and C-Br bonds. By following the detailed experimental protocol and using the provided spectral interpretation guide, researchers can confidently characterize this and similar complex heterocyclic compounds, ensuring the integrity of their materials for advanced applications in research and development.

References

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics. [Link]

-

IR Spectroscopy of Hydrocarbons. SlidePlayer. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. National Center for Biotechnology Information. [Link]

-

The features of IR spectrum. SlidePlayer. [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]

-

Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Research Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jove.com [jove.com]

Structural and Synthetic Paradigm of 4-Bromo-3-chlorothiophene-2-carboxylic acid: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of multi-halogenated heteroaromatics is a cornerstone of rational drug design. 4-Bromo-3-chlorothiophene-2-carboxylic acid is a highly specialized molecular building block that leverages the bioisosteric properties of thiophene while utilizing precise halogen positioning to modulate steric bulk, electronic distribution, and metabolic stability. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic causality, and analytical validation, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of 4-Bromo-3-chlorothiophene-2-carboxylic acid consists of an electron-rich thiophene ring substituted with a carboxylic acid at C2, a chlorine atom at C3, and a bromine atom at C4. This specific arrangement creates a highly functionalized scaffold where the halogens serve dual purposes: steric shielding of the carboxylate and providing handles for late-stage functionalization.

According to chemical registry data from 1[1] and 2[2], the core quantitative data is summarized below:

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 4-Bromo-3-chlorothiophene-2-carboxylic acid |

| CAS Registry Number | 1401992-28-6 |

| Molecular Formula | C5H2BrClO2S |

| Molecular Weight | 241.49 g/mol |

| Exact Mass | 239.8647 Da |

| SMILES String | O=C(O)c1scc(Br)c1Cl |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Strategic Role in Drug Development & Medicinal Chemistry

Thiophene is a classical bioisostere for the phenyl ring, but its electron-rich nature makes it susceptible to CYP450-mediated oxidative metabolism (e.g., epoxidation). The introduction of electron-withdrawing halogens (Cl, Br) significantly lowers the HOMO energy of the ring, enhancing metabolic stability.

Furthermore, transition metal complexes utilizing similar halogenated thiophene-2-carboxylic acids have demonstrated significant anticancer activity, acting as low-toxicity alternatives to traditional platinum-based drugs[3]. The chlorine atom at C3 forces the C2-carboxylic acid out of coplanarity with the thiophene ring due to steric clash, locking the molecule into a specific bioactive conformation. Meanwhile, the C4-bromine serves as a prime candidate for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of drug libraries.

Synthetic Methodology & Protocol Design

Causality Behind Experimental Choices

Direct bromination of 3-chlorothiophene-2-carboxylic acid is synthetically challenging because the directing effects of the C2-COOH and C3-Cl groups often lead to inseparable mixtures of C4 and C5 halogenated isomers[4]. To achieve absolute regiocontrol, a Directed ortho-Metalation (DoM) strategy starting from 3-chloro-4-bromothiophene is required.

The choice of base is critical. Using a nucleophilic base like n-butyllithium (n-BuLi) will trigger a rapid halogen-metal exchange at the C4-bromine, destroying the starting material. Instead, the sterically hindered, non-nucleophilic base Lithium diisopropylamide (LDA) must be used. LDA selectively deprotonates the C2 position because the C2-proton is flanked by sulfur and chlorine. Chlorine possesses a stronger inductive electron-withdrawing effect (-I) than bromine, making the C2-proton significantly more acidic than the C5-proton.

Fig 1. Logical decision tree for the regioselective synthesis of the target compound.

Step-by-Step Regioselective Protocol

-

System Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv).

-

LDA Generation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

-

Kinetic Deprotonation: Add 3-chloro-4-bromothiophene (1.0 equiv) dropwise. Maintain the reaction at -78°C for 1 hour. Note: Strict temperature control is mandatory to prevent ring-opening or migration.

-

Electrophilic Quench: Bubble anhydrous CO₂ gas through the solution (or pour the mixture over crushed, anhydrous dry ice) for 30 minutes.

-

Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl until the aqueous layer reaches pH ~2, protonating the carboxylate.

-

Isolation: Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization from ethanol/water.

Analytical Validation System

To ensure trustworthiness, the protocol must be self-validating. The presence of exactly one chlorine and one bromine atom provides a highly specific, undeniable isotopic signature in Liquid Chromatography-Mass Spectrometry (LC-MS).

Chlorine naturally occurs as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Bromine occurs as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. When analyzing the [M-H]⁻ molecular ion (base mass ~239 Da), the statistical combination of these isotopes generates a characteristic 3:4:1 intensity ratio across the m/z 239, 241, and 243 peaks. Observing this exact cluster confirms both the structural integrity and the successful retention of the bromine atom during lithiation.

Fig 2. Self-validating LC-MS isotopic cluster logic for Br/Cl containing compounds.

References

-

BLD Pharm. "4-Bromo-3-chlorothiophene-2-carboxylic acid (CAS 1401992-28-6)".1

-

Sigma-Aldrich. "4-bromo-3-chlorothiophene-2-carboxylic acid Product Catalog". 2

-

MDPI. "Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes". 3

-

ResearchGate. "Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives". 4

Sources

- 1. 1401992-28-6|4-Bromo-3-chlorothiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 4-bromo-2-chloropyridine-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Halogenated Thiophene Paradigm: Engineering Electronic and Steric Landscapes for Advanced Therapeutics and Materials

Executive Summary

Thiophene, a five-membered sulfur-containing heterocycle, serves as a foundational scaffold in both medicinal chemistry and organic electronics. The introduction of halogen atoms (F, Cl, Br, I) onto the thiophene ring fundamentally alters its physicochemical landscape. This modulation is not monolithic; rather, it is dictated by a delicate interplay between electron-withdrawing inductive effects (-I), electron-donating mesomeric effects (+M), and the sheer steric bulk (Van der Waals radii) of the halogen substituents. This whitepaper explores the causality behind these structure-property relationships and provides field-validated protocols for leveraging halogenated thiophenes in drug discovery and materials science.

The Dual Paradigm: Electronic vs. Steric Modulation

Electronic Tuning: Inductive and Mesomeric Balance

Halogens exert a dual electronic influence on the

Crucially, the polarizability of heavier halogens (Cl, Br, I) leads to an anisotropic charge distribution. The electron density is pulled toward the thiophene core equatorially, leaving a region of positive electrostatic potential at the distal end of the C–X bond along the

Steric Bulk and Conformational Control

Steric properties are dictated by the Van der Waals radii of the halogens. While fluorine (1.47 Å) is a recognized bioisostere for hydrogen or hydroxyl groups due to its small size, heavier halogens introduce significant steric hindrance. In the context of polythiophenes (e.g., P3HT derivatives),

However, strategic chlorination or bromination can foster denser

Logical interplay of steric and electronic effects in halogenated thiophenes.

Applications in Drug Discovery: The Halogen Bond

In drug design, the highly directional non-covalent interaction of the sigma-hole is exploited to target Lewis basic sites (e.g., backbone carbonyls) within protein binding pockets, offering a parallel paradigm to hydrogen bonding[1]. Automated scaffold decoration algorithms now routinely evaluate the potential of thiophene-bound halogens to form favorable halogen-bonding contacts, improving target affinity and lipophilicity without drastically altering the molecular weight[1].

Quantitative Analysis of Halogen Properties

To rationally design halogenated thiophene systems, scientists must balance the competing electronic and steric parameters summarized below:

| Halogen | Electronegativity (Pauling) | VdW Radius (Å) | Inductive Effect (-I) | Mesomeric Effect (+M) | Approx. C-X BDE (kcal/mol) |

| Fluorine (F) | 3.98 | 1.47 | Strong | Strong | ~115 |

| Chlorine (Cl) | 3.16 | 1.75 | Moderate | Moderate | ~80 |

| Bromine (Br) | 2.96 | 1.85 | Weak | Weak | ~65 |

| Iodine (I) | 2.66 | 1.98 | Very Weak | Very Weak | ~50 |

Data synthesized from standard physicochemical parameter tables mapping halogen behavior in heterocyclic environments.

Experimental Methodologies

Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-aryl-2-bromo-3-hexylthiophene from 2,5-dibromo-3-hexylthiophene. Causality: The starting material possesses two reactive C–Br bonds. However, the C2 position is sterically shielded by the adjacent C3-hexyl chain. By utilizing a bulky palladium catalyst and controlling the stoichiometry, oxidative addition is kinetically directed to the less hindered C5 position[3],[4].

Step-by-Step Workflow (Self-Validating System):

-

Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 2,5-dibromo-3-hexylthiophene (1.0 equiv), arylboronic acid (1.05 equiv), and

(0.05 equiv). Causality: A slight excess of boronic acid ensures complete conversion of the kinetically favored C5 site without pushing the reaction toward double-arylation. -

Solvent & Base Addition: Add a degassed mixture of Toluene/Ethanol (4:1) and 2M aqueous

(2.0 equiv). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step. -

Thermal Activation: Heat the mixture to 80°C for 12 hours.

-

In-Process Validation (TLC/GC-MS): At 12 hours, sample the organic layer. Analyze via GC-MS to quantify the ratio of C5-arylated vs. C2-arylated isomers. Self-Validation: A >95:5 ratio validates the steric control of the chosen ligand. If significant double-arylation is observed, the temperature must be reduced in subsequent runs.

-

Workup: Quench with water, extract with ethyl acetate, dry over

, and purify via silica gel chromatography (hexanes).

Site-selective Suzuki-Miyaura cross-coupling workflow driven by steric control.

Protocol: Direct Heteroarylation Polymerization (DHAP)

Objective: Synthesize halogenated polythiophenes without pre-functionalized organometallics.

Causality: Traditional cross-coupling (e.g., Stille, Kumada) requires toxic stannanes or sensitive Grignard reagents. DHAP leverages the inherent acidity of the thiophene C–H bonds. Halogenation at the

Step-by-Step Workflow (Self-Validating System):

-

Monomer Setup: Combine the dibrominated co-monomer and the unprotected halogenated thiophene (1:1 molar ratio) in a sealed vial.

-

Catalyst & Ligand: Add

(2 mol%) and a bulky, electron-rich phosphine ligand like P(o-anisyl)3 (8 mol%). Causality: The electron-rich ligand accelerates the CMD pathway, while its steric bulk prevents unwanted branching or crosslinking at the -

Base & Solvent: Add PivOH (30 mol%) as a proton shuttle,

(2.5 equiv) as the stoichiometric base, and anhydrous THF. -

Polymerization: Stir at 100°C for 24 hours.

-

In-Process Validation (GPC): Aliquot 0.1 mL, precipitate in methanol, and run Gel Permeation Chromatography (GPC). Self-Validation: A unimodal peak with a Polydispersity Index (PDI) < 2.0 confirms successful linear step-growth polymerization without homocoupling defects.

-

Termination: End-cap with bromobenzene, precipitate the polymer in acidic methanol, and perform Soxhlet extraction to remove oligomers.

Conclusion

The rational design of halogenated thiophenes requires a rigorous understanding of their dual nature. By mapping the inductive/mesomeric effects against the steric bulk of the chosen halogen, researchers can precisely tune the sigma-hole for drug-target engagement or engineer the HOMO levels and backbone planarity for next-generation organic electronics. Utilizing sterically-controlled cross-coupling and DHAP methodologies ensures that these theoretically optimized structures can be synthesized with high regiochemical fidelity.

References

1.[2] (PDF) Structure-Property Relationships in Halogenated Thiophene Polymers for Advanced Energy Storage Architectures - ResearchGate Source: researchgate.net URL:

2.[1] Evaluating the Potential of Halogen Bonding in Molecular Design: Automated Scaffold Decoration Using the New Scoring Function XBScore | Journal of Chemical Information and Modeling - ACS Publications Source: acs.org URL:

3.[3] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship Source: escholarship.org URL:

4.[5] Materials Horizons - RSC Publishing Source: rsc.org URL:

5.[4] Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC Source: nih.gov URL:

Sources

Reactivity Profile of the Carboxylic Acid Group on a Thiophene Ring: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary

Thiophene carboxylic acids (TCAs) are ubiquitous bioisosteres for benzoic acids in drug discovery, serving as critical precursors for the synthesis of complex heterocycles, amides, and esters. However, the reactivity of the carboxylic acid group on a thiophene ring is fundamentally distinct from its benzene counterpart due to the unique electronic contributions of the heteroaromatic sulfur atom. This whitepaper provides an in-depth mechanistic analysis of thiophene carboxylic acid reactivity, focusing on the causality behind experimental behaviors in decarboxylative cross-coupling (DCC) and amidation pathways.

Electronic Architecture & Physicochemical Profiling

To master the reactivity of thiophene carboxylic acids, one must first understand the electronic push-and-pull of the thiophene ring. The sulfur atom exerts a dual electronic effect: a mesomeric (+M) electron-donating effect through the

The position of the carboxylic acid group relative to the sulfur atom dictates the molecule's physicochemical properties. In thiophene-2-carboxylic acid (2-TCA), the proximity of the carboxyl group to the sulfur atom maximizes the inductive withdrawal, significantly lowering its pKa to 3.49 compared to thiophene-3-carboxylic acid (3-TCA) and benzoic acid[1].

Furthermore, Density Functional Theory (DFT) and Hartree-Fock calculations reveal that 2-TCA exhibits a highly specific conformer characterized by an internal hydrogen bond to the thiophene sulfur[2]. This internal polarization optimizes the angle of attack for nucleophiles and lowers the activation energy for subsequent transformations[2].

Quantitative Data Summary

| Property | Thiophene-2-Carboxylic Acid (2-TCA) | Thiophene-3-Carboxylic Acid (3-TCA) |

| pKa (25 °C) | 3.49[1] | 3.81 |

| LogP | 1.57[1] | 1.50 |

| Melting Point | 125–127 °C[1] | 136–141 °C |

| Electronic Effect on COOH | Strong Inductive (-I) withdrawal from S | Weaker Inductive (-I) withdrawal |

| Conformational Polarization | High (Internal H-bond to Sulfur)[2] | Low (No internal S-H bond)[2] |

Decarboxylative Cross-Coupling (DCC): Overcoming the Energy Barrier

Decarboxylative cross-coupling leverages the carboxylic acid as a traceless directing group, extruding CO2 to generate a nucleophilic organometallic species[3][4]. For thiophene carboxylic acids, this process enables highly regioselective arylation without the need for pre-functionalized organoboron or organotin reagents. However, the cleavage of the C-C bond is endergonic. Transition metals such as Cu(I) or Ag(I) are strictly required to lower the activation barrier for decarboxylation[4][5].

Mechanism of Ag/Pd-catalyzed decarboxylative cross-coupling.

Self-Validating Protocol: Palladium/Silver-Catalyzed Decarboxylative Cross-Coupling

Causality Insight: Why use

Step-by-Step Methodology:

-

Preparation: In a glovebox, charge a Schlenk tube with 2-TCA (1.0 equiv), aryl bromide (1.2 equiv),

(5 mol%), XPhos ligand (10 mol%), and -

Solvent Addition: Add degassed DMF/DMSO (9:1 v/v). Causality: DMSO acts as a mild coordinating solvent that stabilizes the transition states during the high-energy decarboxylation step.

-

Reaction: Seal the tube and heat to 130 °C for 12 hours. Validation Checkpoint: The evolution of

gas will cause a slight pressure increase. A color change to dark brown/black indicates the formation of Pd nanoparticles as the catalytic cycle progresses. TLC monitoring should show the disappearance of the highly polar carboxylic acid spot (baseline in non-polar eluents). -

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Causality: Celite effectively removes the insoluble AgBr salts and aggregated Pd catalyst, preventing emulsion formation during subsequent aqueous extraction.

Amidation Dynamics: Activating the Thiophene Carboxyl Group

Converting the carboxylic acid to an amide is a cornerstone of drug development. However, direct amidation of a thiophene carboxylic acid is thermodynamically unfavorable. The use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) activates the carboxylate by forming a highly reactive O-acylisourea, which is subsequently converted to an NHS-active ester[6].

Step-by-step workflow of NHS/DCC mediated amidation of thiophene carboxylic acid.

Self-Validating Protocol: NHS/DCC Mediated Amidation

Causality Insight: Why use NHS/DCC instead of just DCC? DCC alone forms an O-acylisourea intermediate that can undergo an irreversible O-to-N acyl migration to form an unreactive N-acylurea. Adding NHS rapidly traps the O-acylisourea to form a stable, yet highly amine-reactive, NHS ester[6]. This prevents side reactions and allows for clean nucleophilic attack by the amine.

Step-by-Step Methodology:

-

Activation: Dissolve 2-TCA (1.0 equiv) and NHS (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

-

Coupling Agent Addition: Add DCC (1.1 equiv) dropwise as a solution in DCM. Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Validation Checkpoint: A white precipitate of N,N'-dicyclohexylurea (DCU) will begin forming within 15–30 minutes[6]. The volume of precipitate directly correlates with the conversion to the NHS ester.

-

Filtration: Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Causality: Removing DCU at this stage prevents it from interfering with the subsequent nucleophilic attack and vastly simplifies final chromatographic purification.

-

Amidation: Add the primary amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the filtrate. Stir for 4 hours at room temperature. Validation Checkpoint: TLC monitoring (Hexanes/EtOAc) should reveal the disappearance of the UV-active NHS ester spot and the appearance of a new, less polar amide product.

-

Workup: Wash the organic layer sequentially with 5%

, 1M HCl, and brine to remove unreacted acid, amine, and residual NHS. Dry over

Conclusion

The reactivity of the carboxylic acid group on a thiophene ring is a powerful tool in organic synthesis, provided its unique electronic and conformational properties are respected. By understanding the inductive polarization caused by the sulfur atom, chemists can rationally design protocols for decarboxylative cross-couplings and amidations that maximize yield and regioselectivity. The self-validating workflows provided herein serve as robust, field-tested templates for advancing thiophene-based drug development.

References

- Source: acs.

- Source: chemicalbook.

- Title: (PDF)

- Source: nih.

- Source: reddit.

- Title: Nickel-Catalyzed Oxidative Decarboxylative (Hetero)

Sources

- 1. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 2. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

Quantum Chemical Profiling of Substituted Thiophenes: A Technical Guide to DFT and HOMO-LUMO Dynamics

Executive Summary

Substituted thiophenes form the structural backbone of numerous modern pharmaceuticals, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the thiophene ring fundamentally alters its π-conjugated system. Understanding these electronic shifts is critical for rational molecular design.

This whitepaper provides an in-depth technical framework for utilizing Density Functional Theory (DFT) to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of substituted thiophenes. By bridging computational quantum mechanics with experimental electrochemistry, this guide establishes a self-validating protocol for researchers and drug development professionals.

Core Principles: Electronic Modulation in Thiophenes

The thiophene ring is a five-membered sulfur-containing heterocycle characterized by its aromatic sextet. The sulfur atom contributes a lone pair to the π-system, making the ring electron-rich and highly susceptible to electrophilic substitution.

The HOMO-LUMO gap (

-

HOMO correlates with the ionization potential (IP) and electron-donating ability.

-

LUMO correlates with the electron affinity (EA) and electron-accepting ability.

-

dictates the chemical hardness (

Causality of Substituent Effects

The strategic placement of substituents directly manipulates these frontier molecular orbitals (FMOs):

-

Electron-Withdrawing Groups (e.g., Dicyanovinyl, Sulfonamides, Nitro): These groups pull electron density away from the thiophene core. This stabilizes the LUMO significantly more than the HOMO, leading to a drastically reduced

[2][3]. This is highly desirable for creating n-type organic semiconductors. -

Electron-Donating Groups (e.g., Methoxy, Amine): These groups push electron density into the ring, destabilizing (raising) the HOMO energy level. This enhances the molecule's ability to act as a hole-transport material or an antioxidant[4].

-

Push-Pull Systems (D-π-A): Placing an EDG on one end of a thiophene oligomer and an EWG on the other creates a strong intramolecular charge transfer (ICT) state, drastically lowering the

and shifting absorption into the visible/near-IR spectrum[5].

Quantitative Data: HOMO-LUMO Gap Dynamics

The following table summarizes the FMO energies and

| Compound Class | Substituent Type | HOMO (eV) | LUMO (eV) | Key Implication | |

| Unsubstituted Thiophene | None | ~ -6.50 | ~ -0.50 | ~ 6.00 | High kinetic stability, low chemical reactivity. |

| Thiophene Sulfonamides | EWG (Sulfonamide) | -6.80 to -7.10 | -2.15 to -3.66 | 3.44 to 4.65 | Increased electron-accepting ability; highly stable in polar media[3]. |

| Tris-4-amidophenyl-thiophene | EDG (Amide/Imine) | -5.20 | -2.01 | 3.19 | High hole mobility; optimized for solution-processable electronics[6]. |

| Benzene/Thiophene D-π-A | Push-Pull (D-π-A) | -5.30 to -5.50 | -2.80 to -3.00 | 2.50 to 2.70 | Strong intramolecular charge transfer; excellent fluorescence[5]. |

| Dicyanovinyl (DCV) Oligothiophenes | Strong EWG (DCV) | -5.60 to -5.80 | -3.80 to -4.10 | 1.50 to 1.80 | Drastic gap reduction; ideal for field-effect transistors[2]. |

Self-Validating Protocol: DFT and Electrochemical Analysis

To ensure scientific integrity, computational predictions must be anchored by rigorous experimental validation. The following step-by-step methodology outlines a self-validating system combining DFT with Cyclic Voltammetry (CV).

Phase 1: Computational DFT Workflow

Causality in Method Selection: The B3LYP functional is the industry standard for organic molecules due to its balance of electron exchange and correlation[7]. However, for thiophenes, selecting the right basis set is paramount. The 6-311++G(d,p) basis set is required. The polarization functions (d,p) account for the hypervalency and d-orbital participation of the sulfur atom, while the diffuse functions ++ are critical for accurately modeling the expanded electron clouds of anions and excited states[8].

-

Conformer Generation: Generate 3D structures of the substituted thiophenes and perform a preliminary molecular mechanics (e.g., MMFF94) conformational search to find the lowest-energy conformer.

-

Geometry Optimization: Optimize the ground-state geometry using DFT at the B3LYP/6-311++G(d,p) level in a vacuum or implicit solvent model (e.g., SMD).

-

Causality: Gas-phase calculations ignore dielectric screening. If the target application is a biological assay or solution-processed film, an SMD solvation model (e.g., using 1,4-dioxane or dichloromethane parameters) must be applied to accurately predict bulk dielectric stabilization[3].

-

-

Frequency Calculation (The Self-Validation Step): Immediately run a vibrational frequency calculation on the optimized geometry at the same level of theory.

-

Validation: If any imaginary (negative) frequencies are present, the structure is a transition state, not a true local minimum. The geometry must be perturbed and re-optimized until zero imaginary frequencies are observed.

-

-

FMO Extraction: Extract the HOMO and LUMO energy eigenvalues (in Hartrees, then convert to eV: 1 Hartree = 27.211 eV). Calculate

.

Phase 2: Experimental Validation via Cyclic Voltammetry (CV)

Electrochemical data provides the physical grounding for the computational model.

-

Cell Setup: Prepare a 1.0 mM solution of the thiophene derivative in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate (

) as the supporting electrolyte. -

Electrode Configuration: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Internal Standardization (The Self-Validation Step): Add a small amount of Ferrocene (Fc) to the solution at the end of the experiment.

-

Causality: Reference electrodes naturally drift due to liquid junction potentials. Ferrocene undergoes a highly reversible, solvent-independent one-electron oxidation. By referencing all potentials to the

redox couple, you eliminate reference drift and establish a reliable anchor to the vacuum energy scale[9].

-

-

Data Translation: Extract the onset oxidation potential (

) and onset reduction potential ( -

Correlation: Compare the experimental

to the DFT-calculated

Workflow Visualization

The following diagram illustrates the logical pipeline from in silico design to in vitro validation, emphasizing the iterative feedback loops required for robust lead optimization.

Workflow for DFT-guided HOMO-LUMO analysis and experimental validation of thiophenes.

Applications in Drug Development and Materials Science

The predictive power of HOMO-LUMO analysis extends far beyond basic structural chemistry:

-

Quantitative Structure-Activity Relationship (QSAR) in Pharmaceuticals: In drug design, the HOMO energy is often used as a descriptor for a molecule's susceptibility to oxidative metabolism (e.g., by Cytochrome P450 enzymes). Thiophene-2-carboxamide derivatives, for instance, show distinct antibacterial and antioxidant activities that correlate strongly with their FMO distribution and

[4]. -

Organic Photovoltaics (OPVs): The efficiency of a solar cell depends on the energy offset between the donor and acceptor materials. By systematically adding EWGs like cyano or dicyanovinyl groups to oligothiophenes, researchers can precisely tune the LUMO level to ensure efficient exciton dissociation without sacrificing the open-circuit voltage[2][10].

By strictly adhering to the combined computational and experimental protocols outlined in this guide, researchers can confidently leverage the tunable electronic properties of substituted thiophenes to accelerate the discovery of next-generation therapeutics and advanced materials.

References

-

MDPI. Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. MDPI Optics.[Link]

-

National Institutes of Health (PMC). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry.[Link]

-

ACS Publications. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure−Property Relationship Using Atomic Signatures. ACS Omega.[Link]

-

RSC Publishing. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. New Journal of Chemistry.[Link]

-

MDPI. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI Molecules.[Link]

-

ResearchGate. DFT-simulated MO energy levels (LUMO and HOMO) for tris-4-amidophenyl-thiophene.[Link]

-

ResearchGate. HOMO–LUMO energy level diagram for thiophene–triazole co-oligomers.[Link]

-

ACS Publications. Tuning of the Electronic and Optical Properties of Oligothiophenes via Cyano Substitution: A Joint Experimental and Theoretical Study. The Journal of Physical Chemistry B.[Link]

-

SciSpace. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Commercial Procurement, Analytical Validation, and Strategic Application of 4-Bromo-3-chlorothiophene-2-carboxylic acid in Drug Discovery

Executive Summary

Halogenated thiophene-2-carboxylic acids are foundational building blocks in modern medicinal chemistry. They are frequently utilized as bioisosteres for phenyl rings to improve aqueous solubility, alter metabolic liabilities, and modulate target binding affinity[1]. This technical whitepaper provides an in-depth guide on 4-Bromo-3-chlorothiophene-2-carboxylic acid (CAS: 1401992-28-6) , detailing its commercial procurement, analytical validation, and strategic utility in synthesizing complex heteroaryl scaffolds.

Chemical Ontology & Mechanistic Rationale

The specific substitution pattern of 4-bromo-3-chlorothiophene-2-carboxylic acid offers a highly programmable scaffold for drug development professionals[2]. The mechanistic brilliance of this molecule lies in its capacity for orthogonal reactivity.

The differential bond dissociation energies between the C–Br bond (~280 kJ/mol) and the C–Cl bond (~330 kJ/mol) enable chemoselective, palladium-catalyzed cross-coupling at the C4 position. This allows chemists to selectively functionalize the bromine site while leaving the C3 chlorine intact for subsequent late-stage diversification or to serve as a lipophilic, electron-withdrawing vector in the final Active Pharmaceutical Ingredient (API)[1][3].

Physicochemical Profiling & Supply Chain Dynamics

Procurement of high-purity building blocks is critical. Trace metal impurities or regioisomeric contaminants (such as the 5-bromo-4-chloro variant) can poison downstream catalytic steps or complicate purification[4]. Several global suppliers provide this compound, though cold-chain logistics are recommended by certain vendors to prevent long-term degradation.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1401992-28-6 |

| Molecular Formula | C5H2BrClO2S |

| Molecular Weight | 241.49 g/mol |

| Monoisotopic Mass | 239.86 Da |

Table 2: Commercial Suppliers & Specifications

| Supplier | Catalog / SKU | Typical Purity | Notes |

| 2 | ENAH95E72F59 | ≥95% | Available via AldrichCPR[2] |

| 5 | BD0163511 | 98% | Requires cold-chain transport[5] |

| N/A | ≥95% | Available in 50mg research scale[6] | |

| EN300-7549924 | ≥95% | Listed in Building Blocks Catalogue[7] |

Orthogonal Reactivity & Pathway Integration

The true value of 4-bromo-3-chlorothiophene-2-carboxylic acid is realized when deployed in a multi-step, chemoselective workflow. The diagram below illustrates the logical progression of functionalization, starting from the most reactive site (the carboxylic acid) to the least reactive site (the C3-chlorine).

Workflow demonstrating the orthogonal functionalization of the thiophene scaffold.

Analytical Validation Protocol (Self-Validating System)

Never trust the label on a commercial reagent without internal verification. As a self-validating system, the following protocol ensures the structural integrity and purity of the sourced material before it enters the synthetic pipeline.

Step-by-Step Methodology: LC-MS and NMR Profiling

-

Sample Preparation: Dissolve 1.0 mg of the sourced compound in 1.0 mL of LC-MS grade Methanol.

-

LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of 5–95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

-

Causality & Validation Checkpoint: The presence of a carboxylic acid dictates negative ion mode evaluation. Look for the [M-H]⁻ pseudo-molecular ion at m/z ~238.8. The isotopic pattern must display a distinct cluster indicative of one bromine and one chlorine atom (M, M+2, M+4 in a ~3:4:1 ratio)[8].

-

-

Multinuclear NMR (1H and 13C): Dissolve 15 mg in 0.6 mL of DMSO-d6.

-

Causality & Validation Checkpoint: ¹H NMR will show a single aromatic proton (the C5 proton) as a sharp singlet. ¹³C NMR is critical to confirm the positions of the halogens. The C–Br carbon typically resonates upfield compared to the C–Cl carbon due to the heavy-atom effect. This confirms you have the 4-bromo-3-chloro isomer rather than the 5-bromo-4-chloro regioisomer[4].

-

Experimental Protocol: Chemoselective Functionalization

To utilize this building block effectively, one must first mask the carboxylic acid (typically via amide coupling) before exploiting the C–Br bond.

Phase 1: Amide Coupling (C2 Functionalization)

-

Activation: In an oven-dried flask under nitrogen, dissolve 4-bromo-3-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Causality: The electron-withdrawing halogens decrease the nucleophilicity of the carboxylate. HATU is chosen over EDC/HOBt because its highly reactive uronium species forces the activation of electron-deficient acids[9].

-

-

Amine Addition: Stir for 15 minutes at room temperature to ensure complete formation of the active ester, then add the primary amine (1.1 eq).

-

Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 239) is <5% relative to the product peak.

-

Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Phase 2: Chemoselective Suzuki-Miyaura Coupling (C4 Functionalization)

-

Catalyst Complexation: In a microwave vial, combine the amide product from Phase 1 (1.0 eq), a selected aryl boronic acid (1.1 eq), and Pd(dppf)Cl2 (0.05 eq).

-

Causality: Pd(dppf)Cl2 is selected because its large bite angle facilitates the reductive elimination step, and the reaction temperature can be kept low enough (80°C) to prevent the C3–Cl bond from undergoing oxidative addition.

-

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 ratio, 0.1 M overall).

-

Reaction: Seal the vial and heat at 80°C for 4 hours.

-

Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3) and LC-MS. The selective replacement of Br with the aryl group will result in a mass shift corresponding to the boronic acid minus the bromine atom, while retaining the chlorine isotope pattern (M, M+2 in a 3:1 ratio).

References

-

Namiki Shoji / Enamine - Building Blocks Catalogue October 2020. Available at: [Link]

-

ResearchGate - Development of potential manufacturing routes for substituted thiophenes. Available at:[Link]

-

PubChemLite - 1401992-28-6 (C5H2BrClO2S) Isotopic & Mass Data. Available at:[Link]

-

National Institutes of Health (PMC) - Design of co-crystals/salts of derivatives of thiophene carboxylic acids. Available at:[Link]

-

PubChemLite - C5H2BrClO2 Regioisomer Analysis. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-bromo-2-chloropyridine-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Design of co-crystals/salts of some Nitrogenous bases and some derivatives of thiophene carboxylic acids through a combination of hydrogen and halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - C5H2BrClO2 - Explore [pubchemlite.lcsb.uni.lu]

- 5. 1401992-28-6|4-Bromo-3-chlorothiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. danabiosci.com [danabiosci.com]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. PubChemLite - 1401992-28-6 (C5H2BrClO2S) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-chlorothiophene-2-carboxylic acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1401992-28-6[1]

Introduction & Mechanistic Rationale

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery. The building block 4-Bromo-3-chlorothiophene-2-carboxylic acid presents a unique synthetic challenge and opportunity. It possesses three distinct functional handles: a carboxylic acid at C2, a chlorine atom at C3, and a bromine atom at C4.

Successfully executing a Suzuki-Miyaura cross-coupling on this substrate requires precise control over two chemical phenomena: Regioselectivity (differentiating the two halogens) and Chemoselectivity (managing the unprotected carboxylic acid)[2].

The Regioselectivity Principle

In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) active species into the carbon-halogen bond. The bond dissociation energy of a C-Br bond (~68 kcal/mol) is significantly lower than that of a C-Cl bond (~81 kcal/mol). Consequently, oxidative addition occurs preferentially and rapidly at the C4-bromo position, leaving the C3-chloro position intact for downstream diversification[3].

The Carboxylic Acid Challenge

Free carboxylic acids are notorious for complicating transition-metal catalysis. The acidic proton can quench the basic conditions required to activate the boronic acid, and the resulting carboxylate anion can coordinate to the palladium center, potentially poisoning the catalyst[4]. To circumvent this without resorting to an esterification/saponification detour, the reaction must be flooded with extra equivalents of base (typically 3.0 to 4.0 equivalents). The first equivalent deprotonates the carboxylic acid to form a soluble carboxylate salt, while the remaining equivalents facilitate the crucial transmetalation step by forming the reactive boronate complex[5].

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, emphasizing the regioselective oxidative addition and the critical role of the base in managing the free carboxylic acid.

Catalytic cycle of the regioselective Suzuki coupling, highlighting base stoichiometry requirements.

Experimental Protocol: Direct Coupling of the Free Acid